N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylacetohydrazide
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Overview
Description
N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms
Preparation Methods
The synthesis of N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-phenylaceto-hydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity . Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and solvent choice to scale up the synthesis process efficiently .
Chemical Reactions Analysis
N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE undergoes various chemical reactions, including:
Scientific Research Applications
N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE can be compared with other similar compounds, such as:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound is a key intermediate in the synthesis of the target compound.
2-Phenylaceto-hydrazide: Another precursor used in the synthesis.
Other pyrazole derivatives: These compounds share the pyrazole ring structure and may exhibit similar chemical and biological properties.
The uniqueness of N’~1~-[(E)-1-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H17ClN4O |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C19H17ClN4O/c1-14-17(19(20)24(23-14)16-10-6-3-7-11-16)13-21-22-18(25)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,22,25)/b21-13+ |
InChI Key |
IXUGKPXUWWYEHI-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/NC(=O)CC2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1C=NNC(=O)CC2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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